methyl 6-nitro-1H-indole-4-carboxylate
Overview
Description
“Methyl 6-nitro-1H-indole-4-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Scientific Research Applications
Antimicrobial and Anticancer Potential
Methyl 6-nitro-1H-indole-4-carboxylate derivatives have been explored for their antimicrobial and anticancer properties. Notably, certain derivatives showed potent activity against Escherichia coli and exhibited significant anticancer effects against colon cancer cell lines, outperforming standard drugs like norfloxacin and 5-fluorouracil (Sharma et al., 2012).
Chemical Synthesis and Derivatization
Studies have detailed the nitration process of methyl-indole derivatives and the synthesis of various nitro-substituted indoles, providing insights into the chemical properties and potential applications of these compounds in various fields (Berti et al., 1964).
Use as Fluorescent and Infrared Probes
Methyl indole-4-carboxylate and its derivatives have been identified as promising fluorescent and infrared probes for studying protein local structure and dynamics. Their emission characteristics and sensitivity to local environments make them useful in biochemical and medical research (Liu et al., 2020).
Peptide/Peptoid Conformation Elucidation
This compound has been used in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structural aspects of peptides and proteins, which is crucial in the field of biochemistry (Horwell et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-nitro-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-4-6(12(14)15)5-9-7(8)2-3-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBLJFAKGKGOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283620 | |
Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-42-3 | |
Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-nitro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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